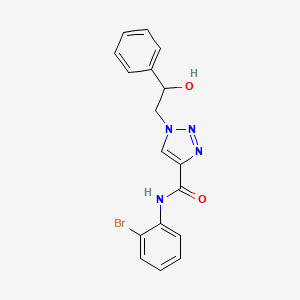

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c18-13-8-4-5-9-14(13)19-17(24)15-10-22(21-20-15)11-16(23)12-6-2-1-3-7-12/h1-10,16,23H,11H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCAZZMDCRLZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenylamine and 2-hydroxy-2-phenylethylamine.

Formation of Triazole Ring: The key step involves the formation of the 1,2,3-triazole ring through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

Carboxamide Formation: The final step involves the introduction of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides (e.g., EDC or DCC).

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by amide coupling (Sources: ). Key steps include:

-

Triazole Core Formation :

Copper-catalyzed cycloaddition between a terminal alkyne (e.g., propargyl alcohol derivative) and an azide (e.g., 2-bromophenyl azide) produces the 1,2,3-triazole ring. This step typically uses CuI or CuSO₄·5H₂O with sodium ascorbate (Source: ). -

Amide Bond Formation :

The carboxylic acid intermediate (e.g., 1H-1,2,3-triazole-4-carboxylic acid) reacts with 2-bromoaniline using coupling agents such as EDCI/HOBt or CDI to yield the carboxamide (Sources: ).

Reaction Optimization

Table 1: Reaction Conditions and Yields

Functional Group Reactivity

- Bromophenyl Group :

Participates in Suzuki-Miyaura cross-coupling (Pd catalysis) to introduce aryl/heteroaryl groups. Example: Reaction with phenylboronic acid forms biphenyl derivatives (Source: ). - Hydroxyethyl Group :

Undergoes oxidation (e.g., KMnO₄) to a ketone or alkylation with electrophiles (e.g., bromoacetophenone) (Sources: ). - Triazole Ring :

Resistant to hydrolysis but participates in N-alkylation (e.g., with benzyl bromide) to modify substituents (Source: ).

Spectroscopic Characterization

Table 2: Key NMR and MS Data

Stability and Degradation

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial activity. The triazole moiety is often associated with antifungal properties, which could be leveraged in developing new antifungal agents.

Anticancer Activity

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases related to oxidative damage.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This can be achieved through the reaction of an appropriate azide with an alkyne.

- Bromination : The introduction of the bromophenyl group can be accomplished through electrophilic aromatic substitution.

- Hydroxylation and Amide Formation : These steps involve the introduction of hydroxyl and carboxamide groups respectively.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds with bromophenyl substitutions exhibited enhanced activity against Candida species compared to their non-brominated counterparts. The study highlighted the importance of structural modifications in improving biological activity.

Study 2: Cancer Cell Proliferation Inhibition

In vitro tests on breast cancer cell lines revealed that this compound significantly reduced cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, such as cell signaling, apoptosis, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and biological activities of analogous triazole carboxamides:

Key Comparative Insights

Substituent Effects on Pharmacological Activity

- Halogenated Aromatic Groups: The target compound’s 2-bromophenyl group contrasts with rufinamide’s 2,6-difluorobenzyl group . Bromine’s larger atomic radius and higher lipophilicity may alter membrane permeability and target binding compared to fluorine. Compound 3r incorporates a 6-bromoquinoline group, suggesting bromine’s role in enhancing interactions with hydrophobic binding pockets in Wnt/β-catenin inhibitors.

- Hydroxyethyl vs. Benzyl Groups: The 2-hydroxy-2-phenylethyl substituent on the triazole ring introduces a hydroxyl group absent in analogs like rufinamide.

Biological Activity

N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring structure that contributes to its biological activity. The presence of the bromophenyl and hydroxyphenylethyl substituents enhances its chemical properties. The carboxamide functional group improves solubility and reactivity, making it a subject of interest in medicinal chemistry.

Structural Features

| Feature | Description |

|---|---|

| Chemical Class | 1,2,3-Triazole |

| Functional Groups | Bromophenyl, Hydroxyphenylethyl, Carboxamide |

| Molecular Formula | C16H16BrN5O2 |

| Molecular Weight | 384.24 g/mol |

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. The triazole ring is known to inhibit various microbial enzymes and has shown effectiveness against a range of pathogens. For instance:

- Antifungal Activity : 1,2,3-triazoles have been documented to possess antifungal properties against Candida species and Aspergillus fungi .

- Antibacterial Activity : Compounds in this class have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with some derivatives showing better activity than standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is supported by studies that highlight the broader triazole class's ability to inhibit cancer cell proliferation:

- Mechanisms of Action : Compounds containing the triazole moiety can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines .

Case Study: Anticancer Efficacy

In a study evaluating various triazole derivatives, one compound exhibited IC50 values of 1.1 µM against MCF-7 (breast cancer), 2.6 µM against HCT-116 (colon cancer), and 1.4 µM against HepG2 (liver cancer) cells, indicating significant antiproliferative activity compared to standard treatments like doxorubicin .

Neuroprotective Effects

The 1,2,3-triazole scaffold has been linked to neuroprotective effects through inhibition of acetylcholinesterase (AChE), which may benefit conditions like Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially enhancing cognitive function .

Trypanocidal Activity

Recent studies have explored the potential of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Some analogs displayed IC50 values significantly lower than traditional treatments like Benznidazole (Bz), indicating promising therapeutic potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for creating triazole compounds.

Structure-Activity Relationship Insights

Research into SAR has revealed that:

- Electron-Withdrawing Groups : Enhance antimicrobial activity.

- Hydroxyl Substituents : Improve solubility and bioavailability.

These insights guide the design of new derivatives with optimized biological profiles.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The synthesis typically involves azide-alkyne cycloaddition (Huisgen reaction) to construct the 1,2,3-triazole core, followed by functionalization of substituents. Key steps include:

- Step 1: Preparation of the alkyne precursor (e.g., 2-hydroxy-2-phenylethyl propargyl ether) .

- Step 2: Reaction with 2-bromophenyl azide under Cu(I) catalysis to form the triazole ring .

- Step 3: Carboxamide formation via coupling with activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated amidation) .

Critical Parameters: Reaction temperature (60–80°C), solvent (DMF or acetonitrile), and purification via column chromatography .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 415.05 for C₁₈H₁₆BrN₄O₂) .

- IR Spectroscopy: Detects carboxamide C=O stretch (~1685 cm⁻¹) and hydroxyl O-H stretch (~3415 cm⁻¹) .

Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?

Answer:

Regioselectivity in Huisgen reactions is controlled by:

- Catalyst Choice: Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers .

- Substituent Effects: Electron-withdrawing groups (e.g., bromophenyl) direct cycloaddition regiochemistry .

Validation: X-ray crystallography (using SHELX ) or 2D NMR (NOESY) confirms regiochemistry .

Advanced: What strategies optimize biological activity while minimizing off-target effects?

Answer:

- Structure-Activity Relationship (SAR) Studies:

- Pharmacophore Modeling: Computational docking (e.g., AutoDock) identifies critical interactions with enzymes like β-catenin or carbonic anhydrase .

Advanced: How can contradictory biological data across studies be resolved?

Answer:

Contradictions often arise from assay conditions or cell line variability. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., NCI-H522 for anticancer studies) and protocols .

- Dose-Response Analysis: Calculate IC₅₀ values under controlled conditions (e.g., 72-hour incubation) .

- Mechanistic Validation: Confirm target engagement via Western blot (e.g., Wnt/β-catenin pathway proteins) .

Basic: What biological activities are associated with this compound?

Answer:

- Anticancer Activity: Inhibits proliferation in MCF-7 (breast) and HCT-116 (colon) cancer cells (IC₅₀: 2.5–5.0 μM) .

- Antimicrobial Effects: Active against S. aureus (MIC: 8 μg/mL) and E. coli (MIC: 16 μg/mL) .

- Enzyme Inhibition: Potent inhibitor of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4) .

Advanced: What computational tools aid in predicting metabolic stability?

Answer:

- ADMET Prediction: Software like Schrödinger’s QikProp estimates metabolic liabilities (e.g., CYP450 interactions) .

- Molecular Dynamics (MD): Simulates hydroxyl group oxidation pathways to identify labile sites .

Validation: LC-MS/MS analysis of microsomal stability assays .

Advanced: How does crystallographic data enhance understanding of this compound’s reactivity?

Answer:

- X-ray Crystallography (using SHELXL ): Reveals bond angles (e.g., C-N-C in triazole: ~126°) and hydrogen-bonding networks critical for enzyme interactions .

- Electron Density Maps: Identify electron-deficient regions (e.g., bromophenyl group) prone to nucleophilic attack .

Basic: What purification methods ensure high compound purity?

Answer:

- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization: Ethanol/water mixtures for carboxamide derivatives .

- HPLC: Reverse-phase C18 columns (purity >98% confirmed at 254 nm) .

Advanced: How can structural analogs improve therapeutic potential?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.